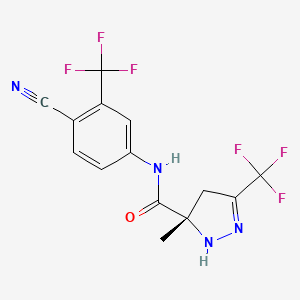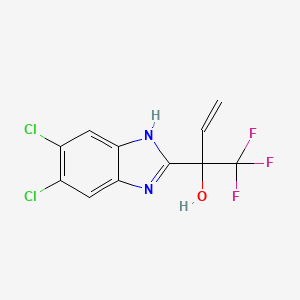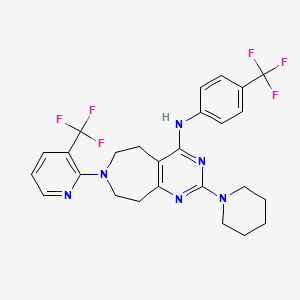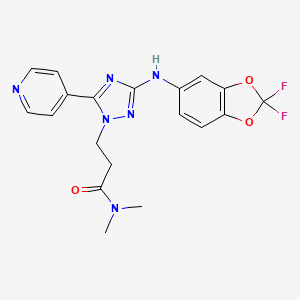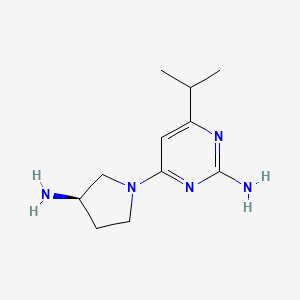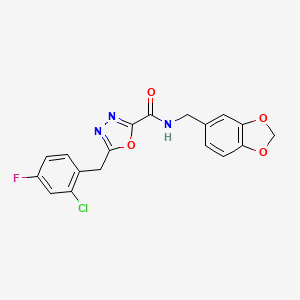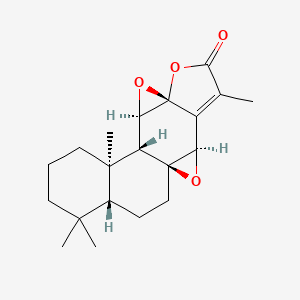
Jolkinolide B
Vue d'ensemble
Description
Le Jolkinolide B est un composé diterpénoïde bioactif extrait des racines d’Euphorbia fischeriana Steud, une plante traditionnellement utilisée en médecine chinoise . Ce composé a suscité un intérêt considérable en raison de ses puissantes propriétés antitumorales, anti-inflammatoires et antivirales .
Applications De Recherche Scientifique
Jolkinolide B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Biology: this compound is studied for its effects on cell cycle regulation, apoptosis, and cell migration.
Medicine: It has shown promise in treating various cancers, including gastric, laryngeal, and renal cancers It also exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Industry: this compound is explored for its potential in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Le Jolkinolide B exerce ses effets par le biais de plusieurs mécanismes moléculaires :
Activité antitumorale : Il induit l’apoptose dans les cellules cancéreuses en générant des espèces réactives de l’oxygène et en provoquant un stress du réticulum endoplasmique.
Activité anti-inflammatoire : Le this compound module la voie de signalisation JAK2/STAT3, réduisant l’expression des facteurs inflammatoires.
Cibles moléculaires : Le this compound cible les protéines impliquées dans la prolifération cellulaire, l’apoptose et l’inflammation, telles que Bax, BCL-2 et Musashi-2
Safety and Hazards
Orientations Futures
Jolkinolide B has shown promising results in the treatment of various cancers. Its derivative, HJB-1, has been found to significantly alleviate LPS-induced pulmonary histological alterations, inflammatory cells infiltration, lung edema, as well as the generation of inflammatory cytokines TNF-α, IL-1β, and IL-6 in BALF . Therefore, this compound and its derivatives may serve as promising candidates in future anti-cancer drug development .
Analyse Biochimique
Biochemical Properties
Jolkinolide B interacts with various enzymes and proteins, leading to a series of biochemical reactions. It has been found to suppress the proliferation of MKN45 cells in vitro . It induces DNA damage in gastric cancer MKN45 cells and activates the ATR-CHK1-CDC25A-Cdk2 signaling pathway . It also induces apoptosis through the mitochondrial pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of gastric cancer cells by causing DNA damage and inducing cell cycle arrest . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It downregulates PI3K/Akt and IAP family proteins, leading to activation of caspase-3 and -9 .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to suppress the proliferation of MKN45 cells in vitro and inhibit MKN45 xenograft tumor growth in vivo
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are still being studied, it has been found to inhibit MKN45 xenograft tumor growth in nude mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways it is involved in are still being researched.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It is likely that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse totale du Jolkinolide B implique plusieurs étapes à partir du diosphenol . Le processus comprend la préparation de 4-ylidène-2,3-buténolides substitués, qui sont des intermédiaires clés dans la synthèse .
Méthodes de production industrielle : La production industrielle du this compound implique généralement l’extraction des racines d’Euphorbia fischeriana. Les racines sont broyées, tamisées et soumises à une extraction à l’aide de solvants . L’extrait est ensuite purifié pour isoler le this compound.
Analyse Des Réactions Chimiques
Types de réactions : Le Jolkinolide B subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant potentiellement son activité biologique.
Substitution : Le this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres atomes ou groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont employés dans diverses conditions.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’espèces réactives de l’oxygène, tandis que la réduction peut produire des structures diterpénoïdes modifiées.
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et les réactions des diterpénoïdes.
Médecine : Il s’est révélé prometteur dans le traitement de divers cancers, notamment les cancers gastrique, laryngé et rénal Il présente également des propriétés anti-inflammatoires, ce qui en fait un candidat potentiel pour le traitement des maladies inflammatoires.
Comparaison Avec Des Composés Similaires
Le Jolkinolide B est unique parmi les diterpénoïdes en raison de ses bioactivités et de ses cibles moléculaires spécifiques. Des composés similaires comprennent :
Ériocalyxine B : Un autre diterpénoïde possédant des propriétés anti-inflammatoires et antitumorales.
17-hydroxy-Jolkinolide B : Un dérivé du this compound possédant des activités biologiques similaires.
Parthénolide : Une lactone sesquiterpénique aux effets antitumoraux puissants.
Ces composés partagent certains mécanismes d’action mais diffèrent par leurs cibles spécifiques et leur efficacité.
Propriétés
IUPAC Name |
(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOCMGDFRGRKF-MCDHERAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958923 | |
| Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37905-08-1 | |
| Record name | Jolkinolide B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37905-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jolkinolide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


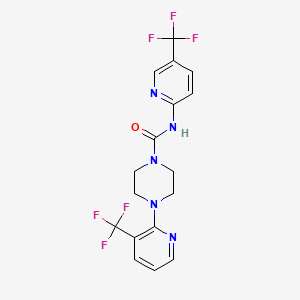
![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)
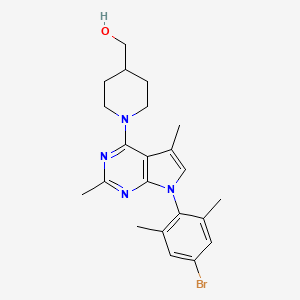
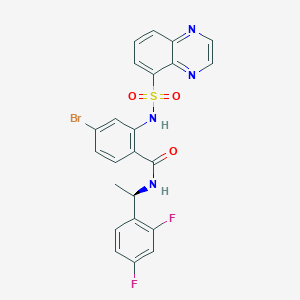
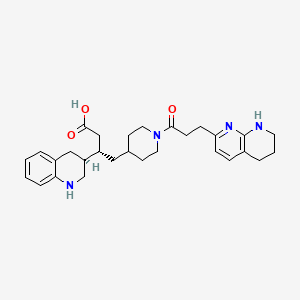
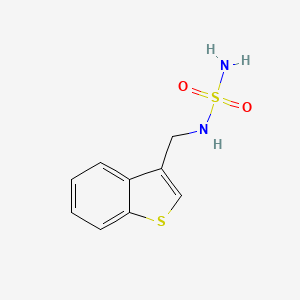
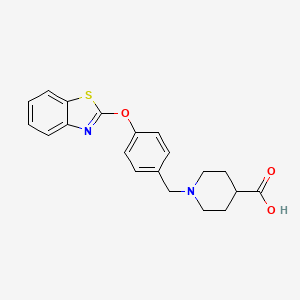
![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)
